molecular formula C6H5ClO2 B1585873 2-Methylfuran-3-carbonyl chloride CAS No. 5555-00-0

2-Methylfuran-3-carbonyl chloride

Cat. No.: B1585873
CAS No.: 5555-00-0
M. Wt: 144.55 g/mol
InChI Key: AFFZVBHMMXZNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylfuran-3-carbonyl chloride is an organic compound with the molecular formula C6H5ClO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains a carbonyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylfuran-3-carbonyl chloride can be synthesized through the chlorination of 2-methylfuran-3-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of thionyl chloride to a solution of 2-methylfuran-3-carboxylic acid under controlled temperature and pressure conditions. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Methylfuran-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylfuran-3-carboxylic acid.

    Reduction: It can be reduced to 2-methylfuran-3-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products:

    Esters and Amides: Formed through nucleophilic substitution.

    2-Methylfuran-3-carboxylic acid: Formed through hydrolysis.

    2-Methylfuran-3-methanol: Formed through reduction.

Scientific Research Applications

2-Methylfuran-3-carbonyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylfuran-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are largely determined by the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 2-Methylfuran-3-carboxylic acid
  • 2-Methylfuran-3-methanol
  • 2,5-Dimethylfuran-3-carbonyl chloride

Comparison: 2-Methylfuran-3-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts high reactivity compared to its analogs. For instance, 2-methylfuran-3-carboxylic acid lacks the electrophilic carbonyl chloride group, making it less reactive in nucleophilic substitution reactions. Similarly, 2-methylfuran-3-methanol is more stable and less reactive due to the absence of the carbonyl chloride group. 2,5-Dimethylfuran-3-carbonyl chloride, while similar, has an additional methyl group, which can influence its reactivity and steric properties .

Properties

IUPAC Name

2-methylfuran-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFZVBHMMXZNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374942
Record name 2-Methylfuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5555-00-0
Record name 2-Methylfuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylfuran-3-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A first reaction mixture of chloroacetaldehyde dimethylacetal (300 g), water (400 mL) and 36% hydrochloric acid (40 mL) was stirred and brought to reflux. When the first reaction mixture became homogenous, it was cooled and added to a stirred solution of ethyl acetoacetate (260 g) and pyridine (500 mL) and left stirring at ambient temperature for 72 hours, to produce a second reaction mixture. The organic layer was then separated from the second reaction mixture and the aqueous layer was diluted with water and then extracted with methylene chloride. The combined organics were washed with 2N hydrochloric acid, followed by removal of the solvent. The residue was treated with a solution of sodium hydroxide (80 g) in water (700 mL) and ethanol (100 mL), to produce a third reaction mixture. After refluxing for 1 hour the third reaction mixture was poured into ice/water and acidified with hydrochloric acid. A cream colored precipitate formed. This precipitate was collected on a filter, washed with water and dried to give 2-methyl-3-furancarboxylic acid, 180 g. 100 g of the 2-methyl-3-furancarboxylic acid was added in portions to thionyl chloride (500 mL) and refluxed for 3 hours. Excess thionyl chloride was then distilled off to produce a residue. The residue was distilled using a water pump, to give 2-methyl-3-furanylcarboxylic chloride, bp. 62° C., 100 g.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylfuran-3-carbonyl chloride
Reactant of Route 2
2-Methylfuran-3-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
2-Methylfuran-3-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
2-Methylfuran-3-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
2-Methylfuran-3-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
2-Methylfuran-3-carbonyl chloride
Customer
Q & A

Q1: What does the research paper tell us about 2-Methylfuran-3-carbonyl chloride?

A1: The research paper focuses on the kinetic study of this compound solvolysis in binary solvent mixtures []. This means the researchers investigated the rate at which this compound reacts with solvents and how the solvent composition affects this rate. This information is valuable for understanding the reactivity of this compound and its potential behavior in various chemical reactions and environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.